3-Fluoro-4-methylbenzylamine

Description

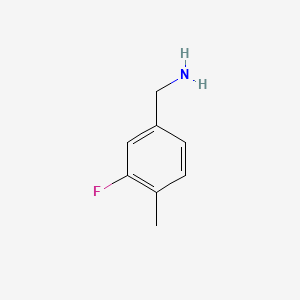

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-4-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAJNBJDLZPHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379118 | |

| Record name | 3-Fluoro-4-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-67-1 | |

| Record name | 3-Fluoro-4-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261951-67-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-methylbenzylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methylbenzylamine is a substituted aromatic amine that has garnered interest as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the benzyl moiety, offers a nuanced combination of steric and electronic properties that can be strategically exploited in the design of novel bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₈H₁₀FN, is a colorless to yellow-brown liquid at room temperature. The presence of the fluorine atom, a bioisostere of the hydrogen atom, can significantly influence the molecule's physicochemical properties, such as pKa, lipophilicity, and metabolic stability, making it an attractive component in the design of drug candidates.

Structural Information

The structure of this compound is characterized by a benzylamine core with a fluorine atom at the 3-position and a methyl group at the 4-position of the benzene ring.

Systematic (IUPAC) Name: (3-Fluoro-4-methylphenyl)methanamine

InChI: 1S/C8H10FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3

InChIKey: XCAJNBJDLZPHNB-UHFFFAOYSA-N

SMILES: Cc1ccc(CN)c(c1)F

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀FN | [1] |

| Molecular Weight | 139.17 g/mol | |

| Appearance | Colorless to Yellow-brown Liquid | |

| Boiling Point | 200-203 °C (Predicted) | [1][2] |

| Density | ~1.06 g/cm³ | [1] |

| pKa | 8.95 ± 0.10 (Predicted) | [2] |

| Refractive Index | 1.5155 (Predicted) | [2] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the amine protons, and the methyl protons. The coupling of the fluorine atom with adjacent protons will result in characteristic splitting patterns.

-

Aromatic Protons (Ar-H): Signals are expected in the range of δ 6.9-7.2 ppm. The protons on the aromatic ring will exhibit splitting due to both proton-proton and proton-fluorine coupling.

-

Benzylic Protons (-CH₂-NH₂): A singlet or a broad singlet is anticipated around δ 3.8-4.0 ppm.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent, is expected between δ 1.5-2.5 ppm.

-

Methyl Protons (-CH₃): A singlet is predicted around δ 2.2-2.3 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to or near the fluorine atom will show characteristic splitting (C-F coupling).

-

Aromatic Carbons (Ar-C): Signals are expected in the δ 115-165 ppm region. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF). Other aromatic carbons will show smaller two- and three-bond C-F couplings.

-

Benzylic Carbon (-CH₂-NH₂): A signal is anticipated around δ 45-50 ppm.

-

Methyl Carbon (-CH₃): A signal is expected around δ 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching: Two bands for the primary amine are expected in the region of 3300-3500 cm⁻¹.

-

C-H Stretching (Aromatic and Aliphatic): Bands will appear around 2850-3100 cm⁻¹.

-

C=C Stretching (Aromatic): Absorptions are expected in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A band is anticipated in the 1000-1250 cm⁻¹ range.

-

C-F Stretching: A strong absorption band is expected in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z 139. The fragmentation pattern would likely involve the loss of the amino group or cleavage of the benzylic C-C bond.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of the corresponding nitrile, 3-fluoro-4-methylbenzonitrile. This precursor can be synthesized via methods such as the Sandmeyer reaction from 3-fluoro-4-methylaniline or through palladium-catalyzed cyanation of a corresponding aryl halide.

Synthesis of the Precursor: 3-Fluoro-4-methylbenzonitrile

A plausible synthetic route to 3-fluoro-4-methylbenzonitrile involves the diazotization of 3-fluoro-4-methylaniline followed by a Sandmeyer reaction with a cyanide source. An alternative approach described in the patent literature involves a multi-step process starting from o-methylbenzylamine[3].

Reduction of 3-Fluoro-4-methylbenzonitrile to this compound

The reduction of the nitrile functionality to a primary amine can be achieved through various methods, including catalytic hydrogenation or chemical reduction with metal hydrides.

This protocol describes a general procedure for the catalytic hydrogenation of a benzonitrile to a benzylamine.

Caption: Workflow for the catalytic hydrogenation of 3-fluoro-4-methylbenzonitrile.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 3-fluoro-4-methylbenzonitrile (1.0 eq.) in a solvent such as ethanol or methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or 10% Palladium on Carbon (Pd/C), under an inert atmosphere.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as TLC or GC-MS.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Drug Discovery and Development

Fluorinated building blocks are of significant interest in medicinal chemistry due to the ability of fluorine to modulate key drug properties. This compound is a valuable synthon for introducing a fluorinated benzylamine moiety into target molecules.

Role as a Key Intermediate

The primary amine functionality of this compound allows for its facile incorporation into various molecular scaffolds through reactions such as amide bond formation, reductive amination, and nucleophilic substitution.

Potential in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Several PARP inhibitors, such as Olaparib, feature a phthalazinone core connected to a substituted benzylamine moiety. While direct evidence of the use of this compound in the synthesis of known PARP inhibitors is not prevalent in the literature, its structure makes it a plausible candidate for the synthesis of novel analogues. The introduction of the 3-fluoro-4-methylbenzyl group could potentially enhance the binding affinity, selectivity, or pharmacokinetic profile of these inhibitors.

Sources

3-Fluoro-4-methylbenzylamine CAS number 261951-67-1 details

An In-depth Technical Guide to 3-Fluoro-4-methylbenzylamine (CAS: 261951-67-1)

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It delves into the compound's physicochemical properties, proposes robust synthetic and analytical methodologies, and discusses its applications and safety protocols. The information herein is synthesized from established chemical principles and available technical data to provide a practical and authoritative overview.

Introduction and Strategic Importance

This compound is a substituted aromatic amine that serves as a valuable building block in organic synthesis. Its structure, featuring a fluorinated toluene scaffold with a reactive primary amine, makes it a strategic intermediate for introducing the 3-fluoro-4-methylphenyl moiety into more complex molecular architectures.

The presence of a fluorine atom is of particular significance in medicinal chemistry. Fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The ortho-fluoro, meta-methyl substitution pattern offers a unique electronic and steric profile for probing structure-activity relationships (SAR) in drug discovery programs. This guide provides the core knowledge base for effectively utilizing this versatile reagent.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development.

Core Properties

The key physicochemical properties of this compound are summarized below. This data is essential for reaction planning, purification, and safe handling.

| Property | Value | Source(s) |

| CAS Number | 261951-67-1 | [1] |

| Molecular Formula | C₈H₁₀FN | [2] |

| Molecular Weight | 139.17 g/mol | [2] |

| Appearance | Colorless to Yellow-brown Liquid | |

| Boiling Point | 198.0 ± 25.0 °C (Predicted) | [1] |

| Density | ~1.05 g/mL | [1] |

| Refractive Index | ~1.5155 | [1] |

| pKa | 8.95 ± 0.10 (Predicted) | [1] |

| InChI Key | XCAJNBJDLZPHNB-UHFFFAOYSA-N |

Predicted Spectroscopic Profile

| Technique | Expected Characteristics |

| ¹H NMR | ~7.1-7.3 ppm (m, 3H): Aromatic protons (Ar-H).~3.8 ppm (s, 2H): Benzylic protons (-CH₂-NH₂).~2.2 ppm (s, 3H): Methyl protons (Ar-CH₃).~1.5 ppm (br s, 2H): Amine protons (-NH₂). |

| ¹³C NMR | ~159-162 ppm (d, J ≈ 245 Hz): C-F carbon.~120-140 ppm: Aromatic carbons.~45 ppm: Benzylic carbon (-CH₂-).~15 ppm: Methyl carbon (-CH₃). |

| FT-IR (neat) | 3300-3400 cm⁻¹ (m, stretch): N-H stretch (primary amine).2850-3000 cm⁻¹ (m, stretch): C-H stretch (aliphatic & aromatic).~1600 cm⁻¹ (m, bend): N-H bend.~1500 cm⁻¹ (s, stretch): C=C stretch (aromatic).~1250 cm⁻¹ (s, stretch): C-F stretch. |

| Mass Spec (EI) | m/z 139: Molecular ion [M]⁺.m/z 122: [M-NH₃]⁺.m/z 109: Tropylium-type fragment. |

Synthesis and Characterization Workflow

While this compound is commercially available, an in-house synthesis may be required for specific research needs, such as isotopic labeling.[6] A robust and common method for preparing primary benzylamines is the reduction of the corresponding benzonitrile.

Proposed Synthetic Protocol: Reduction of 3-Fluoro-4-methylbenzonitrile

This protocol describes a reliable method using Lithium Aluminum Hydride (LAH), a powerful reducing agent for nitriles. The causality behind this choice lies in LAH's high reactivity, which typically ensures a complete and clean conversion where other reagents might fail.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere. This is critical as LAH reacts violently with water.

-

LAH Suspension: Charge the flask with Lithium Aluminum Hydride (1.2 equivalents) and suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath. The use of THF is strategic as it is a good solvent for the nitrile and is relatively inert to LAH.

-

Nitrile Addition: Dissolve 3-Fluoro-4-methylbenzonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel. Maintain the internal temperature below 10 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours to ensure complete reduction.

-

Work-up/Quenching (Fieser method): This specific quenching procedure is a self-validating system designed to safely neutralize excess LAH and precipitate aluminum salts for easy filtration. Cool the reaction back to 0 °C. Cautiously and sequentially add:

-

'x' mL of water (where 'x' is the mass of LAH in grams used).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water. Stir vigorously for 30 minutes until a white, granular precipitate forms.

-

-

Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation to yield the final product, this compound.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the nucleophilic character of its primary amine. It readily participates in a variety of cornerstone reactions in organic synthesis.

-

Amide Bond Formation: Reacts with carboxylic acids (often activated as acid chlorides or with coupling agents like EDC/HOBt) to form amides. This is one of the most common reactions in the synthesis of pharmaceutical compounds.

-

Reductive Amination: Undergoes condensation with aldehydes or ketones to form an intermediate imine, which is then reduced in situ (e.g., with NaBH₃CN or NaBH(OAc)₃) to yield secondary or tertiary amines.

-

N-Alkylation/Arylation: Can be alkylated or arylated using appropriate electrophiles (e.g., alkyl halides, Buchwald-Hartwig coupling) to generate more complex amine structures.

These transformations make it a key precursor for novel derivatives in agrochemical and pharmaceutical research.[7]

Visualizing a Potential Drug Synthesis Pathway

Caption: Key reactions of this compound in synthesis.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound due to its corrosive and toxic nature.[2][8][9]

Hazard Profile

| Classification | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[9] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[9] |

| Signal Word | Danger |

Safe Handling Protocol

This protocol is a self-validating system to minimize exposure risk.

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood. An eyewash station and safety shower must be immediately accessible.[2][10]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid breathing vapors or mist.[8] Prevent contact with skin, eyes, and clothing. Dispense from the original container or a designated, labeled vessel.

-

In case of Exposure:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

-

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Recommended storage temperature is between 2-8 °C. Keep away from incompatible materials such as strong oxidizing agents and acids.[10]

Conclusion

This compound (CAS: 261951-67-1) is a key synthetic intermediate whose value is underscored by the strategic placement of its fluoro and amino functionalities. A comprehensive understanding of its properties, synthetic routes, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this compound in the pursuit of novel chemical entities.

References

-

This compound - Introduction . ChemBK. [Link]

-

This compound . R&D Chemicals. [Link]

-

Safety Data Sheet - this compound . Angene Chemical. [Link]

-

Exploring the Synthesis Applications of 4-Fluoro-alpha-methylbenzylamine . Article on Synthesis Applications. [Link]

-

3-Methylbenzylamine | C8H11N | CID 66015 - PubChem . National Institutes of Health. [Link]

-

Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development . ACS Medicinal Chemistry Letters via PMC. [Link]

Sources

- 1. This compound CAS#: 261951-67-1 [m.chemicalbook.com]

- 2. fishersci.es [fishersci.es]

- 3. 4-FLUORO-3-METHYLBENZYLAMINE(261951-68-2) 1H NMR spectrum [chemicalbook.com]

- 4. 3-Methylbenzylamine | C8H11N | CID 66015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methylbenzylamine(100-81-2) MS spectrum [chemicalbook.com]

- 6. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide on 3-Fluoro-4-methylbenzylamine: Physicochemical Properties, Synthesis, and Applications in Drug Development

This technical guide offers a comprehensive overview of 3-Fluoro-4-methylbenzylamine, a fluorinated organic compound with significant applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in the drug development field, providing essential information on its properties, synthesis, and utility.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties influence its reactivity, handling, and potential as a building block in the synthesis of larger, more complex molecules.

Structural and General Properties

This compound is a substituted aromatic amine. The presence and position of the fluorine atom and the methyl group on the benzene ring confer specific characteristics to the molecule.

| Property | Value | Source |

| CAS Number | 261951-67-1 | [1] |

| Molecular Formula | C8H10FN | [2] |

| Molecular Weight | 139.17 g/mol | [1][2] |

| Physical Form | Colorless to yellow-brown liquid | [1] |

| Boiling Point | 198.0 ± 25.0 °C (Predicted) | [3][4] |

| Density | 1.05 g/cm³ | [3][4] |

| Refractive Index | 1.5155 | [3][4] |

| pKa | 8.95 ± 0.10 (Predicted) | [3] |

A two-dimensional representation of the molecular structure is provided below:

Figure 1. 2D structure of this compound.

Synthesis and Reactivity

The synthesis of this compound is a critical aspect for its availability as a research chemical and pharmaceutical intermediate.

Synthetic Pathways

One common route to synthesize substituted benzylamines is through the reduction of the corresponding benzonitrile. For instance, 3-fluoro-4-methylbenzonitrile can be reduced to this compound. The synthesis of the benzonitrile precursor itself can be achieved through various methods, including condensation and decarbonylation reactions.[5]

Figure 2. A general synthetic pathway to this compound.

Experimental Protocol: A General Approach to Benzylamine Synthesis via Reductive Amination

Reductive amination is a widely used method for the synthesis of amines. A general protocol involves the reaction of a benzaldehyde with an amine in the presence of a reducing agent. For the synthesis of N-substituted benzylamines, a benzaldehyde is reacted with a primary amine to form an imine, which is then hydrogenated.[6]

-

Imination: A benzaldehyde (e.g., 4-methoxybenzaldehyde) is added dropwise to a solution of a primary amine (e.g., 1-phenylethylamine) in a water-miscible solvent like methanol at room temperature.[6] The water formed during this step is typically not removed.[6]

-

Hydrogenation: The resulting imine solution is then hydrogenated in the presence of a catalyst, such as palladium on activated carbon, to yield the corresponding N-benzylamine.[6]

Causality and Scientific Integrity:

-

Solvent Choice: The use of a water-miscible solvent like methanol is crucial as it facilitates the reaction of both the amine and the aldehyde and is compatible with the subsequent hydrogenation step.[6]

-

Catalyst Selection: Palladium on carbon is a preferred catalyst for the hydrogenation of imines due to its high activity and selectivity, minimizing side reactions.[6]

-

Self-Validating System: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete conversion of the starting materials and the formation of the desired product.

Applications in Medicinal Chemistry and Drug Development

Fluorinated organic compounds are of significant interest in medicinal chemistry. The introduction of fluorine can modulate a molecule's properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[7] this compound serves as a valuable building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The amine group provides a reactive handle for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds.

The dimethylamine (DMA) moiety, a related structural feature, is present in numerous FDA-approved drugs and exhibits a wide range of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties.[8] This highlights the importance of amine-containing compounds in drug discovery.

Figure 3. The role of this compound's structural features in its utility as a pharmaceutical intermediate.

Safety and Handling

This compound is classified as a corrosive substance.[2] It can cause severe skin burns and eye damage.[2] Therefore, appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn when handling this chemical.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[9] In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[2]

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P310: Immediately call a POISON CENTER or doctor/physician.[2]

Conclusion

This compound is a key chemical intermediate with valuable applications, particularly in the pharmaceutical industry. Its unique combination of a fluorinated aromatic ring and a reactive amine group makes it a versatile building block for the synthesis of complex molecules with potential therapeutic properties. A comprehensive understanding of its physicochemical properties, synthetic routes, and safety precautions is essential for its effective and safe utilization in research and development.

References

A comprehensive list of references will be provided in a separate section to support the claims and protocols detailed in this guide.

Sources

- 1. This compound | 261951-67-1 [sigmaaldrich.com]

- 2. fishersci.es [fishersci.es]

- 3. This compound CAS#: 261951-67-1 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]

- 6. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

- 9. fishersci.com [fishersci.com]

3-Fluoro-4-methylbenzylamine molecular weight and formula

An In-Depth Technical Guide to 3-Fluoro-4-methylbenzylamine for Researchers and Drug Development Professionals

Introduction

This compound is an organic compound that serves as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique structure, featuring a fluorine atom and a methyl group on the benzene ring, imparts specific electronic properties that can influence the biological activity of derivative compounds.[3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀FN | [4][5][6][7] |

| Molecular Weight | 139.17 g/mol | [4][7][8] |

| CAS Number | 261951-67-1 | [4][5][7][9] |

| Appearance | Colorless to yellowish liquid | [1][5][9] |

| Density | Approximately 1.05 - 1.06 g/cm³ | [1][9] |

| Boiling Point | 200-203 °C | [1] |

| Refractive Index | ~1.5155 | [9] |

| pKa | 8.95 ± 0.10 (Predicted) | [9] |

| InChI Key | XCAJNBJDLZPHNB-UHFFFAOYSA-N | [5] |

Synthesis and Reactivity

While specific, detailed synthetic procedures for this compound are not extensively documented in the provided search results, a general understanding of its synthesis can be inferred from related chemical transformations. A plausible synthetic route could involve the reduction of a corresponding nitrile or the amination of a benzyl halide. For instance, the synthesis of the related intermediate, 3-fluoro-4-methylbenzonitrile, has been described, which could potentially be reduced to the target benzylamine.[2]

The amine group in this compound is a key functional group that dictates its reactivity. It can act as a nucleophile in various organic reactions, such as substitution and condensation reactions, allowing for the introduction of the 3-fluoro-4-methylbenzyl moiety into larger molecules.[3]

A generalized workflow for a potential synthesis is outlined below:

Caption: A potential synthetic pathway for this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of organic compounds.[1] Its application is particularly notable in the development of new pharmaceuticals and agrochemicals.[1][2] The presence of the fluorine atom can enhance metabolic stability and binding affinity of a drug molecule to its target.[3]

Key application areas include:

-

Pharmaceutical Synthesis: It serves as a precursor for more complex molecules with potential therapeutic activities. For example, it can be used in the synthesis of novel thioureas that have been investigated for their diuretic and saluretic properties.[3]

-

Agrochemical Development: The fluorine-containing moiety is a common feature in modern pesticides due to its ability to confer desirable properties such as increased efficacy and selectivity.[2]

-

Organic Synthesis: As a versatile building block, it can participate in a wide range of chemical reactions to create diverse molecular architectures.[1]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[5] Below is a summary of its key safety information.

| Hazard Information | Details | Source(s) |

| Signal Word | Danger | [5] |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled) | [5] |

| Precautionary Statements | P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P322, P330, P363, P405, P501 | [5] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [5] |

| Storage | Keep in a dark place, sealed in dry, at 2-8°C. | [5] |

It is imperative to consult the material safety data sheet (MSDS) before handling this chemical and to work in a well-ventilated fume hood.

Conclusion

This compound is a key chemical intermediate with significant applications in the fields of medicinal chemistry and agrochemical research. Its distinct molecular structure provides a valuable scaffold for the synthesis of novel compounds with enhanced biological activities. A thorough understanding of its chemical properties, reactivity, and safety precautions is essential for its effective and safe utilization in a research and development setting.

References

[4] this compound - CAS:261951-67-1 - Sunway Pharm Ltd. (n.d.). Retrieved from [1] this compound - ChemBK. (2024, April 9). Retrieved from [9] this compound CAS#: 261951-67-1 - ChemicalBook. (n.d.). Retrieved from [5] this compound | 261951-67-1 - Sigma-Aldrich. (n.d.). Retrieved from [2] CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents. (2022, May 10). Retrieved from [6] (r)-4-fluoro-à-methylbenzylamine - ChemBK. (2024, April 9). Retrieved from [10] 3-Fluoro-4-methylbenzamide | CAS 175277-86-8 | SCBT - Santa Cruz Biotechnology. (n.d.). Retrieved from 4-Fluoro-3-methylbenzylamine AldrichCPR - Sigma-Aldrich. (n.d.). Retrieved from [7] this compound - R&D Chemicals. (n.d.). Retrieved from [3] Exploring the Synthesis Applications of 4-Fluoro-alpha-methylbenzylamine. (n.d.). Retrieved from [8] 4-Fluoro-N-methylbenzylamine 97 405-66-3 - Sigma-Aldrich. (n.d.). Retrieved from

Sources

- 1. chembk.com [chembk.com]

- 2. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - CAS:261951-67-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound | 261951-67-1 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. rdchemicals.com [rdchemicals.com]

- 8. 4-Fluoro-N-methylbenzylamine 97 405-66-3 [sigmaaldrich.com]

- 9. This compound CAS#: 261951-67-1 [m.chemicalbook.com]

- 10. scbt.com [scbt.com]

An In-Depth Technical Guide to the Structural Elucidation of 3-Fluoro-4-methylbenzylamine

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Benzylamines

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, fluorinated building blocks are of paramount importance. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[1] 3-Fluoro-4-methylbenzylamine stands as a key intermediate in this class, offering a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its structural features, analytical characterization, synthesis, and safe handling, intended for researchers and professionals in drug discovery and chemical development.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic amine. The structure consists of a benzylamine core, which is a benzene ring attached to a methylamine group (-CH₂NH₂). The benzene ring is further substituted with a fluorine atom at position 3 and a methyl group at position 4. This specific substitution pattern dictates its unique reactivity and utility in organic synthesis.

The primary physical form of this compound is a colorless to yellowish or yellow-brown liquid.[2][3][4] It is characterized by a distinct fragrant or amine-like odor.[2]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 261951-67-1 | [4][5] |

| Molecular Formula | C₈H₁₀FN | [2][5] |

| Molecular Weight | 139.17 g/mol | [4][5] |

| Appearance | Colorless to Yellow-brown Liquid | [3][4] |

| Boiling Point | 198.0 ± 25.0 °C (Predicted) | [2][3] |

| Density | ~1.05 g/cm³ | [2][3] |

| Refractive Index | ~1.5155 | [2][3] |

| pKa | 8.95 ± 0.10 (Predicted) | [3] |

| Flash Point | 82.4°C | [2] |

| InChI Key | XCAJNBJDLZPHNB-UHFFFAOYSA-N | [4] |

Structural Elucidation: A Spectroscopic Approach

Confirming the chemical structure of a compound like this compound is a multi-faceted process that relies on the convergence of data from several analytical techniques. The workflow involves isolating the compound and then subjecting it to a battery of spectroscopic analyses to probe its atomic connectivity and functional groups.

Molecular Structure

The arrangement of atoms in this compound is foundational to its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

-

Aromatic Region (~6.8-7.2 ppm): Three signals corresponding to the three protons on the benzene ring. The coupling patterns will be complex due to splitting by each other and by the fluorine atom (J-coupling).

-

Benzylic Protons (~3.8 ppm): A singlet (or a narrowly split doublet due to coupling with NH₂) integrating to two protons, corresponding to the -CH₂- group.

-

Amine Protons (~1.5-2.0 ppm): A broad singlet integrating to two protons for the -NH₂ group. The chemical shift can vary significantly with concentration and solvent.

-

Methyl Protons (~2.2 ppm): A singlet integrating to three protons for the -CH₃ group. A small coupling to the fluorine atom (long-range coupling) might be observed.

-

-

¹³C NMR (Carbon NMR): This technique reveals the number of unique carbon environments.

-

Aromatic Carbons (~115-165 ppm): Six distinct signals are expected for the aromatic carbons. The carbon directly bonded to fluorine will show a large C-F coupling constant.

-

Benzylic Carbon (~45 ppm): One signal for the -CH₂- carbon.

-

Methyl Carbon (~15-20 ppm): One signal for the -CH₃ carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

-

N-H Stretch (3300-3500 cm⁻¹): A pair of medium-intensity peaks characteristic of a primary amine (-NH₂).

-

Aromatic C-H Stretch (~3030-3100 cm⁻¹): Sharp, medium-to-weak absorptions.

-

Aliphatic C-H Stretch (~2850-2960 cm⁻¹): Signals corresponding to the methyl and methylene groups.

-

C=C Stretch (Aromatic) (~1500-1600 cm⁻¹): Multiple sharp absorptions of variable intensity.

-

C-F Stretch (~1100-1250 cm⁻¹): A strong, characteristic absorption band.

-

C-N Stretch (~1020-1250 cm⁻¹): A medium-to-weak absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 139, corresponding to the molecular weight of the compound.

-

Fragmentation Patterns: A prominent fragment is often observed at m/z = 122, corresponding to the loss of the amino group (-NH₃). The most stable and thus most abundant fragment (the base peak) is typically the benzyl cation fragment, which in this case would be the fluoromethylbenzyl cation at m/z = 123 (C₈H₈F⁺).

Synthesis Pathway Overview

This compound is typically synthesized from commercially available precursors. A common and efficient laboratory-scale synthesis involves the reduction of the corresponding nitrile, 3-fluoro-4-methylbenzonitrile. This transformation can be achieved using various reducing agents.

Key Transformation: Reduction of a Nitrile to a Primary Amine.

Common Reagents:

-

Lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., diethyl ether, THF).

-

Catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst).

Sources

A Technical Guide to the Synthesis of 3-Fluoro-4-methylbenzylamine: Pathways, Protocols, and Practical Considerations

Abstract

3-Fluoro-4-methylbenzylamine is a key structural motif and a valuable building block in medicinal chemistry and materials science. Its synthesis is pivotal for the development of novel pharmaceuticals and functional materials. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, designed for researchers and process chemists. We will explore methodologies starting from common precursors such as 3-fluoro-4-methylbenzonitrile and 3-fluoro-4-methylbenzaldehyde. Each pathway is detailed with mechanistic insights, step-by-step experimental protocols, and a discussion of the strategic advantages and limitations. Comparative data is presented to aid in method selection for both laboratory-scale synthesis and potential scale-up operations.

Introduction: The Significance of this compound

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The title compound, this compound, serves as a crucial intermediate, providing a versatile scaffold for elaboration into more complex molecular architectures. Its applications span the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the fluorine atom and the primary amine functionality makes it a reactive and adaptable synthon for a variety of chemical transformations.

Overview of Primary Synthetic Strategies

Two principal and highly effective routes for the synthesis of this compound dominate the landscape: the reduction of a nitrile precursor and the reductive amination of an aldehyde precursor. A third, less common but viable, route involves the direct amination of a benzyl halide. The choice of pathway often depends on the availability of starting materials, desired scale, and specific purity requirements.

Pathway I: Reduction of 3-Fluoro-4-methylbenzonitrile

This is arguably the most direct and common route, leveraging the readily available 3-fluoro-4-methylbenzonitrile. The core of this strategy is the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂).

Strategic Rationale & Mechanistic Considerations

The nitrile group is a versatile functional group that can be reduced by various reagents.[1] The choice of reducing agent is critical and dictates the reaction conditions and potential side products. Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) are highly effective but require strictly anhydrous conditions and careful handling. Catalytic hydrogenation offers a milder, and often cleaner, alternative suitable for larger-scale operations.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted for general laboratory use and emphasizes safety and efficiency.

Materials:

-

3-Fluoro-4-methylbenzonitrile

-

Raney Nickel (or Palladium on Carbon, 5-10% Pd)

-

Ethanol or Methanol (Anhydrous)

-

Ammonia (optional, as a solution in methanol)

-

Hydrogen Gas (H₂)

-

Inert Gas (Nitrogen or Argon)

-

Celite® or other filter aid

Procedure:

-

Vessel Preparation: A hydrogenation vessel (e.g., a Parr shaker or a thick-walled flask) is charged with 3-fluoro-4-methylbenzonitrile (1.0 eq) and a suitable solvent such as ethanol (10-20 mL per gram of nitrile).

-

Catalyst Addition: The catalyst, typically Raney Nickel (slurry, ~10-20% w/w) or 5-10% Pd/C (~1-5 mol%), is added carefully under a stream of inert gas to prevent ignition of the dry catalyst in air. Adding a small amount of ammonia in methanol can help suppress the formation of secondary amine byproducts.

-

Hydrogenation: The vessel is sealed, purged several times with inert gas, and then pressurized with hydrogen gas (typically 50-100 psi).

-

Reaction: The mixture is agitated vigorously at room temperature or with gentle heating (30-50 °C) to facilitate the reaction. Progress is monitored by TLC, GC, or by observing the cessation of hydrogen uptake.

-

Work-up: Upon completion, the vessel is purged again with inert gas. The reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric and should not be allowed to dry in the air. The filter cake should be quenched with water.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography if necessary.

Visualization of Pathway I

Caption: Reduction of 3-fluoro-4-methylbenzonitrile.

Pathway II: Reductive Amination of 3-Fluoro-4-methylbenzaldehyde

This pathway offers a versatile alternative, particularly when the corresponding aldehyde is more accessible than the nitrile. It involves the formation of an imine intermediate from the aldehyde and an ammonia source, followed by in-situ reduction.

Strategic Rationale & Mechanistic Considerations

Reductive amination is a powerful one-pot reaction for amine synthesis.[2][3] The key is to use a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this purpose due to its mild nature and selectivity.[3][4]

Experimental Protocol: One-Pot Reductive Amination

Materials:

-

3-Fluoro-4-methylbenzaldehyde[5]

-

Ammonium Acetate or Ammonia (7N in Methanol)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 3-fluoro-4-methylbenzaldehyde (1.0 eq) in an anhydrous solvent like DCM or DCE (10-15 mL per gram of aldehyde), add the ammonia source. Ammonium acetate (1.5-2.0 eq) is a common choice.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring mixture. The reaction is mildly exothermic.

-

Reaction Monitoring: Continue stirring at room temperature for 6-24 hours.[2] Monitor the reaction's progress by TLC or LC-MS until the starting aldehyde is consumed.

-

Quenching & Work-up: Slowly quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir for 15-30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.

-

Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Visualization of Pathway II

Caption: Reductive amination of 3-fluoro-4-methylbenzaldehyde.

Pathway III: Amination of 3-Fluoro-4-methylbenzyl Bromide

A less common but feasible route involves the nucleophilic substitution of a benzyl halide with an ammonia equivalent. The primary challenge is controlling over-alkylation to prevent the formation of secondary and tertiary amines.

Strategic Rationale

This pathway utilizes the reactive 3-fluoro-4-methylbenzyl bromide as a precursor.[6][7][8] The carbon-bromine bond is susceptible to cleavage by nucleophiles. Using a large excess of ammonia can favor the formation of the primary amine.

Experimental Protocol: Halide Substitution

Materials:

-

Aqueous Ammonia (concentrated, ~28-30%) or Ammonia in Methanol

-

A suitable solvent like Tetrahydrofuran (THF) or Ethanol

Procedure:

-

Reaction Setup: Dissolve 3-fluoro-4-methylbenzyl bromide (1.0 eq) in a solvent like THF.

-

Ammonia Addition: Cool the solution in an ice bath and add a large excess of concentrated aqueous ammonia (10-20 eq).

-

Reaction: Seal the reaction vessel and stir at room temperature or with gentle heating (40-50 °C) for several hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. The product mixture, which may contain di- and tri-alkylated byproducts, will require purification, typically via column chromatography.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway I (Nitrile Reduction) | Pathway II (Reductive Amination) | Pathway III (Halide Amination) |

| Starting Material | 3-Fluoro-4-methylbenzonitrile | 3-Fluoro-4-methylbenzaldehyde | 3-Fluoro-4-methylbenzyl bromide |

| Key Reagents | H₂/Catalyst or LiAlH₄ | NH₄OAc, NaBH(OAc)₃ | Concentrated Ammonia |

| Yield | Generally High (80-95%) | Good to High (70-90%) | Variable, Moderate (40-70%) |

| Selectivity | High for primary amine | High for primary amine | Moderate, risk of over-alkylation |

| Scalability | Excellent, especially catalytic route | Good, one-pot process is efficient | Moderate, requires excess reagents |

| Safety/Handling | Pyrophoric catalysts, H₂ pressure | NaBH(OAc)₃ is moisture sensitive | Benzyl bromides are lachrymatory |

Conclusion

The synthesis of this compound is most efficiently achieved through either the reduction of 3-fluoro-4-methylbenzonitrile or the reductive amination of 3-fluoro-4-methylbenzaldehyde. The nitrile reduction pathway, particularly via catalytic hydrogenation, is often preferred for its high yields, clean conversion, and scalability. The reductive amination route provides an excellent one-pot alternative that is highly effective at the lab scale. The choice between these methods will ultimately be guided by the cost and availability of the starting materials, the scale of the synthesis, and the equipment available to the researcher.

References

-

This compound - ChemBK . (2024). Provides general properties and a brief overview of preparation methods. URL: [Link]

- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents. Describes the synthesis of a key precursor.

-

Mastering Organic Synthesis with 3-Fluoro-4-methylbenzonitrile: A Chemist's Guide . Highlights the versatility of the nitrile group in synthesis. URL: [Link]

-

Synthesis of 3-fluoro-4-methyl-benzoic acid - PrepChem.com . Details the synthesis of a related benzoic acid, indicating common synthetic transformations in this chemical family. URL: [Link]

-

Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes . (2013). Green Chemistry. Provides a general experimental procedure for reductive amination. URL: [Link]

-

Reductive Amination - Common Conditions . Organic Chemistry Portal. Describes common reagents and conditions for reductive amination. URL: [Link]

-

3-Fluoro-4-methylbenzyl bromide - Oakwood Chemical . Supplier information for the benzyl bromide precursor. URL: [Link]

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis . Patent describing related Sandmeyer reactions and nitrile transformations. URL: [Link]

- CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents. Details related nitrile synthesis via reduction and substitution.

-

Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate . Discussion on troubleshooting reductive amination reactions. URL: [Link]

-

Reductive amination NaB(AcO)3 : r/OrganicChemistry - Reddit . Forum discussion on the selectivity of STAB in reductive aminations. URL: [Link]

-

Organic Syntheses Procedure . Provides detailed experimental setups for related amine syntheses. URL: [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal . (2019). Describes related amide synthesis. URL: [Link]

-

3-fluoro-4-methylbenzaldehyde - C8H7FO | CSSB00000753222 - Chemspace . Supplier information for the aldehyde precursor. URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. rsc.org [rsc.org]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. reddit.com [reddit.com]

- 5. 3-fluoro-4-methylbenzaldehyde - C8H7FO | CSSB00000753222 [chem-space.com]

- 6. echemi.com [echemi.com]

- 7. 3-Fluoro-4-methylbenzyl bromide [oakwoodchemical.com]

- 8. 3-Fluoro-4-methylbenzyl bromide | 145075-44-1 [sigmaaldrich.com]

A Guide to the Strategic Application of 3-Fluoro-4-methylbenzylamine in Modern Organic Synthesis

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] 3-Fluoro-4-methylbenzylamine emerges as a valuable and versatile building block, providing a unique combination of a reactive primary amine handle with the electronic and steric influences of its substituted aromatic ring. This technical guide provides an in-depth exploration of the potential uses of this compound in organic synthesis. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for its application in constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents. We will delve into its role in fundamental transformations such as amide bond formation and reductive amination, and explore its potential as a key precursor for various heterocyclic systems.

Introduction: The Strategic Advantage of Fluorinated Building Blocks

In drug discovery, the introduction of fluorine can profoundly impact a candidate's profile, enhancing metabolic stability, membrane permeability, and binding affinity for its biological target.[3][4] The carbon-fluorine bond is exceptionally strong, and the high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing protein-ligand interactions.[1]

This compound is a bifunctional reagent that capitalizes on these principles. Its structure offers:

-

A Nucleophilic Primary Amine: The -CH₂NH₂ group is a versatile handle for a wide array of classical and contemporary organic reactions.

-

An Electronically Modified Aromatic Ring: The 3-fluoro substituent acts as a strong electron-withdrawing group via induction, influencing the reactivity of the aromatic ring and the basicity of the amine. The 4-methyl group provides a mild electron-donating effect and a lipophilic handle. This specific substitution pattern can be leveraged to block potential sites of metabolic oxidation (a common issue with simple benzyl groups) and to fine-tune electronic properties for optimal target engagement.[1][2]

This guide will illuminate how these features can be harnessed in practical synthesis.

Caption: Key structural features of this compound and their impact.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is paramount for safe and effective experimental design.

Physical and Chemical Properties

The key properties of this compound are summarized below. These values are critical for reaction setup, purification, and characterization.

| Property | Value | Reference |

| CAS Number | 261951-67-1 | [5] |

| Molecular Formula | C₈H₁₀FN | [5] |

| Molecular Weight | 139.17 g/mol | [5] |

| Appearance | Liquid | [6] |

| Boiling Point | 198.0 ± 25.0 °C (Predicted) | [6] |

| Density | ~1.05 g/cm³ | [6] |

| pKa | 8.95 ± 0.10 (Predicted) | [6] |

Safety and Handling

This compound, like many benzylamines, should be handled with care in a well-ventilated fume hood.[7]

-

Hazards: It can be irritating and corrosive to the eyes, skin, and respiratory system.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Core Applications in Organic Synthesis

The primary amine functionality is the epicenter of this molecule's reactivity, allowing it to serve as a versatile nucleophile in a variety of cornerstone synthetic transformations.

Caption: Primary synthetic routes utilizing this compound.

Amide Bond Formation: A Gateway to Bioactive Molecules

The amide bond is arguably the most important functional group in medicinal chemistry. The reaction of this compound with carboxylic acids or their derivatives is a direct and reliable method to access N-(3-fluoro-4-methylbenzyl) amides, which are prevalent scaffolds in drug candidates.[8]

Causality and Experimental Choice: Direct coupling of a carboxylic acid and an amine requires an activating agent (coupling reagent) to convert the carboxylic acid's hydroxyl group into a better leaving group.

-

Carbodiimide-based reagents (e.g., EDC, DCC): These are widely used due to their efficiency. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred as its urea byproduct is water-soluble, simplifying purification.

-

Additives (e.g., HOBt, HOAt): Additives like 1-Hydroxybenzotriazole (HOBt) are crucial. They act as acyl-transfer catalysts, suppressing side reactions and, importantly, minimizing racemization if the carboxylic acid has a chiral center.

This protocol describes a standard EDC/HOBt coupling procedure.

-

Reaction Setup: To a solution of benzoic acid (1.0 equiv) in dichloromethane (DCM, ~0.2 M) in a round-bottomed flask under a nitrogen atmosphere, add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv). Stir the mixture at room temperature for 15 minutes.

-

Amine Addition: Add this compound (1.1 equiv) to the activated acid mixture, followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). The base is essential to neutralize the HCl salt of EDC and the HOBt, ensuring the benzylamine remains a free nucleophile.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.[9]

-

Work-up:

-

Dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.[9] This sequence removes unreacted starting materials, coupling agents, and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure amide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Reductive Amination: Synthesis of Secondary Amines

Reductive amination provides a powerful route to C-N bond formation, creating secondary amines from the reaction of this compound with an aldehyde or ketone. This two-step, one-pot process involves the initial formation of an imine (or iminium ion), which is then reduced in situ.

Causality and Experimental Choice: The choice of reducing agent is critical for success.

-

Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of the starting carbonyl compound. Its acidity can also catalyze imine formation.

-

Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, effective at slightly acidic pH where imine formation is favored. However, it is highly toxic and requires careful handling.

-

Reaction Setup: In a round-bottomed flask, dissolve the aldehyde or ketone (1.0 equiv) and this compound (1.1 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH, ~0.2 M).

-

Imine Formation: Add acetic acid (catalytic amount, ~5 mol%) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise, controlling any effervescence.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up:

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

-

Purification and Characterization: Purify the crude product by flash column chromatography and confirm its identity as previously described.

Application in Heterocyclic Synthesis

Benzylamines are foundational building blocks for a vast array of nitrogen-containing heterocycles, which form the core of many pharmaceuticals. This compound can serve as a key nitrogen source in the construction of rings such as pyrimidines, quinazolines, and imidazoles. For instance, it can be used in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to build substituted dihydropyrimidine cores, a privileged scaffold in medicinal chemistry. The synthesis of 3-fluoro-4-morpholinoaniline, an intermediate for the antibiotic linezolid, showcases a related transformation where a fluorinated aromatic is functionalized.[10] While a direct precursor in that specific synthesis is 1,2-difluoro-4-nitrobenzene, the underlying principle of using fluorinated aromatics as building blocks for complex drugs is clearly demonstrated.

Conclusion and Future Perspectives

This compound is more than just a simple amine; it is a strategically designed building block for modern organic and medicinal chemistry. Its unique electronic and steric properties, conferred by the fluoro and methyl substituents, offer chemists a reliable tool to introduce desirable characteristics into target molecules. The synthetic transformations outlined in this guide—amide formation and reductive amination—represent robust and high-yield pathways to rapidly build molecular complexity. Its potential in heterocyclic synthesis further broadens its utility. As the demand for more sophisticated and effective therapeutic agents grows, the rational application of versatile, fluorinated intermediates like this compound will continue to be a critical strategy in the design and synthesis of the next generation of pharmaceuticals.[3][11]

References

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

This compound - ChemBK. ChemBK. [Link]

- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents.

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Mastering Organic Synthesis with 3-Fluoro-4-methylbenzonitrile: A Chemist's Guide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. PubMed. [Link]

-

Fluorination Methods for Drug Discovery and Development | Request PDF - ResearchGate. ResearchGate. [Link]

- CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents.

-

4-Methylbenzylamine | C8H11N | CID 66035 - PubChem. PubChem. [Link]

-

(4-Fluoro-benzyl)-methylamine HCl | C8H11ClFN | CID 12689752 - PubChem. PubChem. [Link]

-

4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem. PubChem. [Link]

-

Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]

-

[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - CAS:261951-67-1 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound CAS#: 261951-67-1 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Management of 3-Fluoro-4-methylbenzylamine

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and emergency responses associated with 3-Fluoro-4-methylbenzylamine (CAS No: 261951-67-1). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety recommendation, fostering a proactive safety culture within the laboratory.

Understanding the Inherent Risks: A Chemist's Perspective

This compound is a substituted benzylamine derivative frequently utilized as a building block in medicinal chemistry and materials science. Its utility, however, is matched by a significant hazard profile that demands rigorous adherence to safety protocols. The primary hazards associated with this compound are its corrosive nature and its potential for harm upon contact or ingestion.

The corrosive properties stem from its amine functional group, which can readily react with and damage biological tissues. This necessitates a multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).

Table 1: Key Physicochemical and Hazard Information for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FN | [1] |

| Molecular Weight | 139.17 g/mol | [1] |

| Appearance | Colorless to Yellow-brown Liquid | [2] |

| Primary Hazards | Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled. | [1][2] |

| GHS Pictograms | GHS05 (Corrosion) | |

| Signal Word | Danger | [2] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [1][2] |

| Storage Class | 8A - Combustible corrosive hazardous materials |

The Cornerstone of Safety: Engineering and Administrative Controls

Before any personal protective equipment is considered, the first line of defense is a robust system of engineering and administrative controls. These are designed to minimize the potential for exposure at the source.

-

Fume Hoods : All handling of this compound must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of vapors and to contain any potential spills.

-

Designated Work Areas : Establish a clearly marked and designated area for working with this compound. This prevents cross-contamination of other laboratory spaces and ensures that all necessary safety equipment is readily accessible.

-

Restricted Access : Only trained and authorized personnel should be permitted to work with this compound. A logbook should be maintained to track usage and user training.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are paramount, the correct use of PPE is essential for safeguarding against accidental exposure. The following PPE is mandatory when handling this compound.

-

Eye and Face Protection : Chemical safety goggles are the minimum requirement. However, due to the severe corrosive nature of this compound, a face shield worn over safety goggles is strongly recommended to protect the entire face from splashes.

-

Hand Protection : Wear nitrile or neoprene gloves that are rated for protection against corrosive amines. It is crucial to double-glove when handling this substance. Inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed and disposed of as hazardous waste immediately.

-

Body Protection : A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.

-

Respiratory Protection : For most laboratory-scale operations within a fume hood, respiratory protection may not be necessary. However, in the event of a spill or if working outside of a fume hood is unavoidable, a respirator with an appropriate cartridge for organic vapors and amines is required.

Workflow for Donning and Doffing PPE

Caption: Step-by-step procedure for managing a small chemical spill.

First Aid

Immediate and appropriate first aid is critical in mitigating the effects of exposure.

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. [1][3]While flushing, remove all contaminated clothing. Seek immediate medical attention. The rapid and prolonged flushing is essential to physically remove the corrosive material and dilute any remaining substance to minimize tissue damage.

-

Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye surface. [1][4]Remove contact lenses if present and easy to do. [1]Seek immediate medical attention. Do not delay flushing to remove contact lenses.

-

Ingestion : Do NOT induce vomiting. [1]Rinse the mouth with water. Never give anything by mouth to an unconscious person. [1][4]Seek immediate medical attention. Inducing vomiting can cause the corrosive substance to pass through the esophagus a second time, increasing the severity of the burns.

-

Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, but do not use the mouth-to-mouth method if the victim ingested or inhaled the substance. [1][3]Seek immediate medical attention.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Collect all waste in a properly labeled, sealed, and compatible container.

-

Dispose of the waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations. [1][4]

Conclusion: A Commitment to Safety

The safe and effective use of this compound in a research and development setting is entirely achievable through a combination of robust engineering controls, diligent adherence to handling protocols, and a thorough understanding of emergency procedures. This guide serves as a foundational document to empower researchers to work confidently and safely with this valuable chemical intermediate.

References

-

Capot Chemical Co., Ltd. (2013, September 2). MSDS of 4-Fluoro-3-methylbenzylamine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Toxicological Profile of 3-Fluoro-4-methylbenzylamine

Abstract

This technical guide provides a comprehensive toxicological overview of 3-Fluoro-4-methylbenzylamine (CAS No. 261951-67-1), a compound of interest for researchers, scientists, and drug development professionals. Due to a significant lack of publicly available toxicological data for this specific molecule, this guide employs a read-across approach, leveraging data from structurally similar compounds to provide a preliminary hazard assessment. Furthermore, a robust, tiered toxicological testing strategy is proposed, complete with detailed experimental protocols for key assays essential for a thorough safety evaluation. This document is intended to serve as a foundational resource for initiating a comprehensive risk assessment of this compound.

Introduction to this compound

This compound is a substituted benzylamine derivative. Benzylamines are a class of organic compounds that serve as versatile building blocks in the synthesis of pharmaceuticals and other specialty chemicals. The presence of a fluorine atom and a methyl group on the benzene ring can significantly influence the molecule's physicochemical properties, metabolic fate, and biological activity. As with any novel chemical entity intended for further development, a thorough understanding of its toxicological profile is paramount to ensure human and environmental safety.

This guide addresses the current data gap in the toxicology of this compound by providing a structured approach to its evaluation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 261951-67-1 | [1] |

| Molecular Formula | C₈H₁₀FN | [2] |

| Molecular Weight | 139.17 g/mol | [2] |

| Appearance | Colorless to Yellow-brown Liquid | [1] |

| Boiling Point | 198.0 ± 25.0 °C (Predicted) | [3] |

| Density | 1.05 g/cm³ (Predicted) | [3] |

| pKa | 8.95 ± 0.10 (Predicted) | [3] |

Known Toxicological Information for this compound

Publicly available toxicological data for this compound is limited to information found in Safety Data Sheets (SDS). The primary hazard identified is its corrosive nature.

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (H314) - Causes severe skin burns and eye damage.[2]

-

Serious Eye Damage/Eye Irritation: Category 1 (H318) - Causes serious eye damage.[2]

For other critical toxicological endpoints, there is a consistent lack of data.[2] Specifically, no studies on acute toxicity, germ cell mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity (single or repeated exposure) are available.[2]

Toxicological Assessment via Read-Across Approach

In the absence of direct toxicological data, a read-across approach using structurally similar compounds can provide a preliminary assessment of potential hazards. For this compound, the most relevant analogues are benzylamine (the parent compound), 4-methylbenzylamine (shares the methyl group), and 3-fluorobenzylamine (shares the fluorine substitution at the same position).

Rationale for Analogue Selection

-

Benzylamine (CAS: 100-46-9): The parent molecule, providing a baseline for the toxicological properties of the benzylamine class.

-

4-Methylbenzylamine (CAS: 104-84-7): Introduces the methyl group, allowing for an assessment of its influence on the toxicological profile.

-